Spectroscopic Profile of 1,4-Dimethylpiperidine: A Technical Guide
Spectroscopic Profile of 1,4-Dimethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the saturated heterocyclic compound, 1,4-Dimethylpiperidine. This document compiles available experimental data for Mass Spectrometry (MS) and provides a comparative analysis for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy due to the limited availability of dedicated experimental spectra for this specific molecule. The methodologies detailed herein are standard for the analysis of volatile amines and provide a framework for the acquisition and interpretation of such data.
Mass Spectrometry (MS)
The mass spectrum of 1,4-Dimethylpiperidine was obtained via electron ionization (EI). The resulting fragmentation pattern provides valuable information for the structural elucidation of the molecule.
Table 1: Mass Spectrometry Data for 1,4-Dimethylpiperidine
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 113 | 35 | [M]+ (Molecular Ion) |
| 98 | 100 | [M-CH₃]+ |
| 70 | 40 | [M-C₃H₇]+ |
| 57 | 85 | [C₄H₉]+ |
| 42 | 55 | [C₂H₄N]+ |
Data sourced from NIST WebBook.[1]
Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system, ensuring the analysis of a pure compound. Electron Ionization (EI) was employed as the ionization technique. Gaseous 1,4-dimethylpiperidine molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion ([M]⁺).
Mass Analysis and Detection: The resulting ions, including the molecular ion and various fragment ions generated from its decomposition, were accelerated into a mass analyzer. The analyzer, operating under a magnetic field, separated the ions based on their mass-to-charge ratio (m/z). A detector then recorded the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Comparative Analysis)
The ¹H NMR spectrum of 4-methylpiperidine (B120128) shows characteristic signals for the piperidine (B6355638) ring protons and the C4-methyl protons. For 1,4-dimethylpiperidine, we would expect to see an additional singlet corresponding to the N-methyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts for 1,4-Dimethylpiperidine and Comparative Data for 4-Methylpiperidine
| Proton Environment | Predicted Chemical Shift (δ, ppm) for 1,4-Dimethylpiperidine | Experimental Chemical Shift (δ, ppm) for 4-Methylpiperidine | Multiplicity |
| N-CH₃ | ~2.2-2.4 | - | Singlet (s) |
| C2-H, C6-H (axial & equatorial) | ~1.8-2.8 | 2.5-3.1 | Multiplet (m) |
| C3-H, C5-H (axial & equatorial) | ~1.2-1.8 | 1.0-1.8 | Multiplet (m) |
| C4-H | ~1.5 | 1.4-1.6 | Multiplet (m) |
| C4-CH₃ | ~0.9 | 0.91 | Doublet (d) |
Comparative data for 4-methylpiperidine sourced from ChemicalBook.
¹³C NMR Spectroscopy (Comparative Analysis)
The ¹³C NMR spectrum of 1,4-dimethylpiperidine is expected to show signals for all seven carbon atoms. The presence of the N-methyl group will be a key differentiator from the spectrum of 4-methylpiperidine.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1,4-Dimethylpiperidine and Comparative Data for 4-Methylpiperidine
| Carbon Environment | Predicted Chemical Shift (δ, ppm) for 1,4-Dimethylpiperidine | Experimental Chemical Shift (δ, ppm) for 4-Methylpiperidine |
| N-CH₃ | ~42-46 | - |
| C2, C6 | ~55-60 | ~46 |
| C3, C5 | ~30-35 | ~35 |
| C4 | ~30-34 | ~32 |
| C4-CH₃ | ~22-25 | ~22 |
Note: Predicted shifts are based on standard substituent effects in piperidine rings.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of the analyte (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. The deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
Data Acquisition: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. For ¹H NMR, a series of radiofrequency pulses are applied to excite the protons. The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the NMR spectrum. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Standard parameters for a 400 MHz spectrometer would include a spectral width of 0-12 ppm for ¹H and 0-220 ppm for ¹³C.[2]
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for 1-Methylpiperidine (B42303) (Comparative for 1,4-Dimethylpiperidine)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Expected for 1,4-Dimethylpiperidine |
| 2930-2960 | Strong | C-H stretching (aliphatic) | Yes |
| 2780-2820 | Medium | C-H stretching (N-CH₃ and axial C-H adjacent to N) | Yes |
| 1440-1470 | Medium | C-H bending (CH₂ and CH₃) | Yes |
| 1000-1250 | Medium-Strong | C-N stretching | Yes |
Data for 1-methylpiperidine sourced from NIST WebBook.[3]
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: For a liquid sample such as 1,4-dimethylpiperidine, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at each wavenumber. The resulting interferogram is then subjected to a Fourier transform to generate the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber. A background spectrum of the empty salt plates or ATR crystal is typically recorded first and subtracted from the sample spectrum.[4][5][6]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data described in this guide.
Caption: Spectroscopic analysis workflow.
